5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID

Catalog No.
S821257
CAS No.
101495-45-8
M.F
C8H5BrO5
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID

CAS Number

101495-45-8

Product Name

5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5BrO5

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14)

InChI Key

QQTLVPYLDMZFOX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br

Synthesis of Coordination Polymers

α-Glucosidase Inhibitors

Preparation of Coordination Polymers

Synthesis of 5-Substituted Derivatives

Preparation of Cesium Isophthalate Crown Ether Complexes

5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-bromo-2-hydroxyisophthalic acid, is an aromatic compound characterized by the presence of a bromine atom and two carboxylic acid functional groups attached to a benzene ring. Its chemical formula is C8H5BrO3, and it features a hydroxyl group that contributes to its reactivity and solubility in various solvents. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Information on the specific mechanism of action of 5-bromo-2-hydroxyisophthalic acid is not available in scientific literature [].

  • Carboxylic acids can be mildly irritating to skin and eyes. Standard lab safety practices for handling acids should be followed [].
  • Aromatic bromides can potentially have slight respiratory and skin irritation effects. Proper ventilation and use of personal protective equipment like gloves and goggles are recommended when handling similar compounds [].

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often used in organic synthesis and as solvents.
  • Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reaction conditions.
  • Halogenation: The hydroxyl group can be further substituted through electrophilic aromatic substitution reactions.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecular structures or derivatives like hydrazones and amides, which have been explored for their biological activities .

Research indicates that 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, derivatives of this compound have demonstrated antitumor properties in vitro, indicating potential applications in cancer therapy . Its ability to inhibit cyclooxygenase enzymes also suggests anti-inflammatory activity .

Several synthesis methods have been developed for 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid:

  • Direct Bromination: Starting from 2-hydroxybenzoic acid or its derivatives, bromination can be performed using bromine in the presence of a catalyst.
  • Carboxylation: The introduction of carboxylic acid groups can be achieved through carbon dioxide incorporation under high pressure and temperature conditions.
  • Hydrolysis of Esters: Esters of 5-bromo-2-hydroxybenzoic acid can be hydrolyzed to yield the dicarboxylic acid .

The unique properties of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid lend it to various applications:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds with potential therapeutic effects.
  • Agricultural Chemicals: Used in the development of herbicides or fungicides due to its biological activity.
  • Material Science: Its derivatives may be used in polymer chemistry or as additives in various formulations .

Interaction studies involving 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid focus on its binding affinity with biological targets. For example:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer pathways.
  • Enzyme Inhibition Studies: Evaluating its effectiveness as an inhibitor of cyclooxygenase enzymes and other relevant targets in inflammatory processes .

Several compounds share structural similarities with 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxybenzoic AcidHydroxyl group at position 5Lacks bromine; primarily used as a preservative.
2-Hydroxybenzoic AcidHydroxyl group at position 2More common; used in dye and pharmaceutical industries.
Salicylic AcidHydroxyl group at position 2 and carboxylic group at position 1Known for its use in acne treatments; anti-inflammatory properties.
4-Bromobenzoic AcidBromine at position 4Primarily used as a reagent; lacks hydroxyl functionalities.

The presence of the bromine atom and the specific arrangement of functional groups make 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid unique among these compounds, particularly concerning its biological activity and potential applications .

XLogP3

1.9

Dates

Modify: 2024-04-14

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